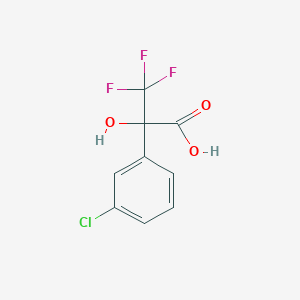
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a hydroxypropionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 2-(3-Bromophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxybutanoic acid
Uniqueness
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H6ClF3O3 |
|---|---|
Molekulargewicht |
254.59 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-1-2-5(4-6)8(16,7(14)15)9(11,12)13/h1-4,16H,(H,14,15) |
InChI-Schlüssel |
GTOOQCXZXPFBAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


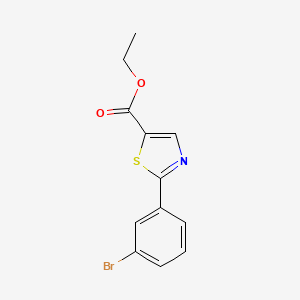
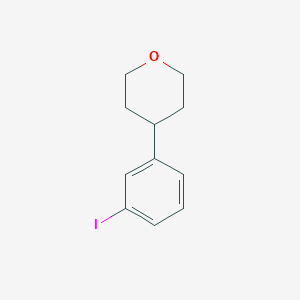
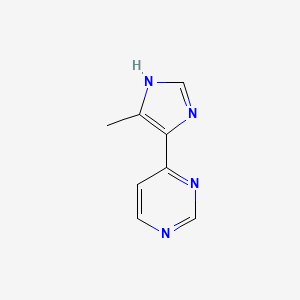

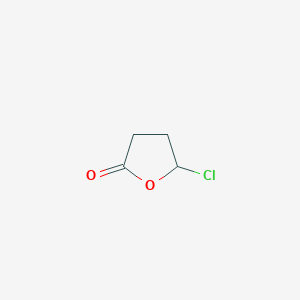
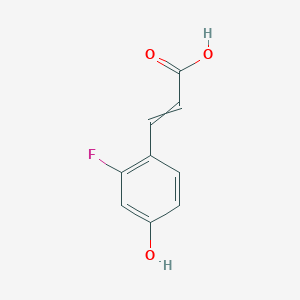

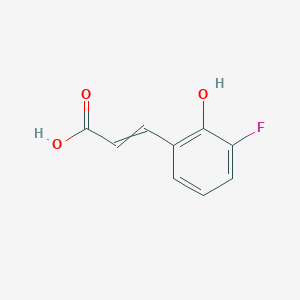
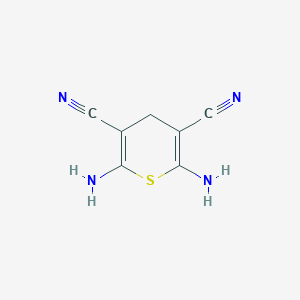
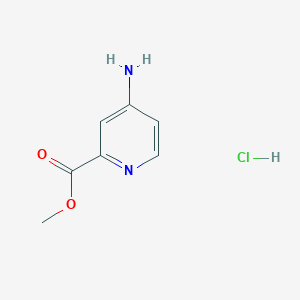
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
